REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:10]C2N=C(NC3CCCCCC3)N=C(N(C)C3CCN(C)CC3)N=2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[N:34]1[C:41]([Cl:42])=[N:40][C:38]([Cl:39])=[N:37][C:35]=1Cl.ClC1C=C(C=CC=1OC)N.[OH-].[Na+]>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:10][C:35]2[N:34]=[C:41]([Cl:42])[N:40]=[C:38]([Cl:39])[N:37]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:3.4|
|
Name
|
compound 137
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1OC)NC1=NC(=NC(=N1)NC1CCCCCC1)N(C1CCN(CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This reaction scheme
|
Type
|
CUSTOM
|
Details
|
at 0–5° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1OC)NC1=NC(=NC(=N1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |